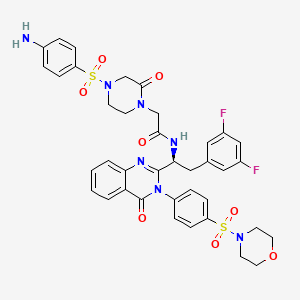

HIV capsid modulator 1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C38H37F2N7O8S2 |

|---|---|

分子量 |

821.9 g/mol |

IUPAC 名称 |

2-[4-(4-aminophenyl)sulfonyl-2-oxopiperazin-1-yl]-N-[(1S)-2-(3,5-difluorophenyl)-1-[3-(4-morpholin-4-ylsulfonylphenyl)-4-oxoquinazolin-2-yl]ethyl]acetamide |

InChI |

InChI=1S/C38H37F2N7O8S2/c39-26-19-25(20-27(40)22-26)21-34(42-35(48)23-44-13-14-46(24-36(44)49)57(53,54)30-9-5-28(41)6-10-30)37-43-33-4-2-1-3-32(33)38(50)47(37)29-7-11-31(12-8-29)56(51,52)45-15-17-55-18-16-45/h1-12,19-20,22,34H,13-18,21,23-24,41H2,(H,42,48)/t34-/m0/s1 |

InChI 键 |

BUHXAJCVTIHGIR-UMSFTDKQSA-N |

手性 SMILES |

C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)N)CC(=O)N[C@@H](CC3=CC(=CC(=C3)F)F)C4=NC5=CC=CC=C5C(=O)N4C6=CC=C(C=C6)S(=O)(=O)N7CCOCC7 |

规范 SMILES |

C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)N)CC(=O)NC(CC3=CC(=CC(=C3)F)F)C4=NC5=CC=CC=C5C(=O)N4C6=CC=C(C=C6)S(=O)(=O)N7CCOCC7 |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Development of Lenacapavir: A First-in-Class HIV Capsid Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lenacapavir (B1654289) (formerly GS-6207) is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2] Developed by Gilead Sciences, it represents a significant advancement in antiretroviral therapy, offering a novel mechanism of action and the potential for twice-yearly dosing for both treatment and prevention of HIV-1 infection.[3][4] Lenacapavir disrupts multiple essential steps in the viral lifecycle, including nuclear import of proviral DNA, virus assembly and release, and the formation of a mature capsid core.[1][5][6] Its high potency, with picomolar activity against various HIV-1 subtypes, and its unique resistance profile make it a critical new option for heavily treatment-experienced individuals with multidrug-resistant HIV-1.[5][7] Furthermore, clinical trials have demonstrated its remarkable efficacy as a pre-exposure prophylaxis (PrEP) agent.[8][9] This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of lenacapavir.

Discovery and Medicinal Chemistry

The journey to discover lenacapavir began with a screening campaign initiated in 2006 to identify small molecules that could disrupt the protein-protein interactions necessary for the assembly of the HIV-1 capsid.[3][10] The HIV-1 capsid is a conical structure composed of approximately 1,500 p24 capsid protein monomers, which protects the viral genome and is crucial for multiple stages of the viral lifecycle.[3][11] Through numerous cycles of compound design and optimization, researchers at Gilead Sciences developed a molecule with a complex structure that affords its unique multistage inhibitory activity.[3][4] The final compound, lenacapavir, is characterized by its high metabolic stability, attributed in part to its significant fluorine content, and exceptional antiviral potency.[2]

Mechanism of Action

Lenacapavir exerts its antiviral effect by binding directly to a conserved interface between adjacent capsid protein (p24) subunits within the viral capsid.[1][11] This binding has a dual effect on capsid stability and function, interfering with both early and late stages of the HIV-1 replication cycle.[1][6]

-

Early Stage Inhibition: In the early phase of infection, after the virus enters a host cell, lenacapavir binding over-stabilizes the capsid core.[1] This prevents the timely uncoating and release of the viral reverse transcription complex, thereby inhibiting the nuclear import of proviral DNA.[1][12]

-

Late Stage Inhibition: During the late phase of the viral lifecycle, lenacapavir interferes with the assembly and maturation of new virions.[1][13] It disrupts the proper formation of the capsid core, leading to the production of malformed, non-infectious viral particles.[5][13]

This multi-stage mechanism of action is distinct from all other approved classes of antiretroviral drugs and contributes to its high barrier to resistance and lack of cross-resistance with existing therapies.[5][12]

Preclinical Development

Antiviral Activity

Lenacapavir has demonstrated potent antiviral activity against a broad range of HIV-1 isolates, including those resistant to existing classes of antiretroviral drugs.[5] Its efficacy has been established in various in vitro cell-based assays.

| Parameter | Value | Cell Type/Condition | Reference |

| EC50 | 105 pM | MT-4 cells (HIV-1 infected) | [2][5] |

| EC50 | 32 pM | Primary human CD4+ T cells | [5] |

| EC50 | 56 pM | Macrophages | [5] |

| EC50 | 20-160 pM | 23 clinical isolates of HIV-1 | [5] |

| EC50 | 885 pM | HIV-2 isolates | [5] |

EC50: Half-maximal effective concentration

Resistance Profile

In vitro resistance selection studies have identified several mutations in the HIV-1 capsid protein that confer reduced susceptibility to lenacapavir.[1] The most common resistance-associated mutations (RAMs) include L56I, M66I, Q67H, K70N, N74D, N74S, and T107N.[14] Notably, many of these mutations are associated with a significant reduction in viral replication capacity.[1][14] For example, the M66I mutation, which confers a greater than 2000-fold reduction in susceptibility, results in a replication capacity of only 1.5% compared to the wild-type virus.[14] Importantly, lenacapavir maintains its activity against HIV-1 strains with resistance to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).[5]

Pharmacokinetics

Preclinical pharmacokinetic studies in animal models demonstrated that lenacapavir has a long half-life, supporting its development as a long-acting injectable formulation.[5]

| Parameter | Oral Administration | Subcutaneous Injection | Reference |

| Plasma Half-life | 10-12 days | 8-12 weeks | [5] |

| Bioavailability | 6-10% | Not specified | [12] |

Clinical Development

Lenacapavir has undergone a comprehensive clinical development program to evaluate its safety, efficacy, and pharmacokinetics for both the treatment of HIV-1 infection and for PrEP.

Clinical Trials for HIV-1 Treatment

CAPELLA (NCT04150068): A Phase 2/3 study in heavily treatment-experienced adults with multidrug-resistant HIV-1.[14][15]

-

Design: Participants on a failing antiretroviral regimen were randomized to receive oral lenacapavir or placebo for 14 days, followed by subcutaneous lenacapavir every 6 months in combination with an optimized background regimen.[14][15]

-

Key Efficacy Endpoint: At week 52, 83% of participants receiving lenacapavir in combination with an optimized background regimen achieved an HIV-1 RNA viral load of less than 50 copies/mL.[14]

-

Safety: The most common adverse events were injection site reactions, which were generally mild to moderate.[14]

CALIBRATE (NCT04143594): A Phase 2 study in treatment-naïve adults with HIV-1.[6][16]

-

Design: This study evaluated both oral and subcutaneous lenacapavir in combination with other antiretrovirals.[6][16] Participants were randomized to different treatment arms, including subcutaneous lenacapavir with emtricitabine/tenofovir (B777) alafenamide (F/TAF), followed by a switch to either tenofovir alafenamide (TAF) or bictegravir (B606109) (BIC).[14]

-

Key Efficacy Endpoint: High rates of virologic suppression were observed at week 54, with 90% of participants in the subcutaneous lenacapavir + TAF arm and 85% in the subcutaneous lenacapavir + BIC arm achieving an undetectable viral load.[14]

-

Safety: Lenacapavir was generally well-tolerated, with no study drug-related serious adverse events.[14]

Clinical Trials for HIV-1 Prevention (PrEP)

The PURPOSE program is a series of clinical trials evaluating the safety and efficacy of twice-yearly injectable lenacapavir for PrEP in diverse populations.[17][18]

PURPOSE 1 (NCT04994509): A Phase 3 study in cisgender women in sub-Saharan Africa.[11][17]

-

Design: A randomized, double-blind, active-controlled study comparing twice-yearly subcutaneous lenacapavir to once-daily oral emtricitabine/tenofovir disoproxil fumarate (B1241708) (F/TDF) and once-daily oral F/TAF.[11]

-

Key Efficacy Endpoint: The trial was unblinded early due to demonstrating superiority, with zero incident cases of HIV infection in the lenacapavir group.[9]

PURPOSE 2 (NCT04925752): A Phase 3 study in cisgender men who have sex with men, transgender women, transgender men, and gender non-binary individuals.[19][20]

-

Design: A randomized, double-blind, active-controlled study comparing twice-yearly subcutaneous lenacapavir to once-daily oral F/TDF.[19]

-

Key Efficacy Endpoint: The trial was also unblinded early for efficacy, showing a 96% reduction in HIV incidence compared to background HIV incidence.[9]

Experimental Protocols

In Vitro Antiviral Activity Assays

A detailed, standardized protocol for lenacapavir's antiviral assays is not publicly available. However, based on published literature, a generalized methodology can be described:

-

Multi-Cycle Assays (e.g., using MT-2 or MT-4 cells):

-

Human T-cell lines (e.g., MT-2, MT-4) are cultured in appropriate media.

-

Cells are infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection.

-

Immediately following infection, serial dilutions of lenacapavir are added to the cell cultures.

-

Cultures are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

The extent of viral replication is quantified by measuring a relevant endpoint, such as:

-

Cytopathic Effect (CPE): Visual assessment of cell death or the use of a colorimetric assay (e.g., MTT or XTT) to measure cell viability.

-

p24 Antigen Production: Quantification of the HIV-1 p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Reverse Transcriptase (RT) Activity: Measurement of RT activity in the supernatant as an indicator of viral particle production.

-

-

The EC50 value is calculated by plotting the percentage of inhibition of the viral replication endpoint against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

-

Single-Cycle Assays (e.g., using a reporter virus):

-

A replication-defective HIV-1 vector is engineered to express a reporter gene (e.g., luciferase or green fluorescent protein [GFP]) upon successful infection and integration.

-

Producer cells (e.g., HEK293T) are co-transfected with the vector plasmid and a plasmid expressing a viral envelope protein (e.g., VSV-G) to generate pseudotyped virus particles.

-

Target cells (e.g., TZM-bl) are infected with the reporter virus in the presence of serial dilutions of lenacapavir.

-

After an incubation period sufficient for one round of infection and reporter gene expression (typically 48-72 hours), the reporter gene activity is measured (e.g., luminescence or fluorescence).

-

The EC50 value is determined from the dose-response curve of reporter gene inhibition.

-

Resistance Analysis

-

Genotypic Analysis: For clinical samples from individuals experiencing virologic failure, viral RNA is extracted from plasma. The HIV-1 gag gene, which encodes the capsid protein, is amplified using reverse transcription-polymerase chain reaction (RT-PCR). The amplified DNA is then sequenced (e.g., by Sanger or next-generation sequencing) to identify mutations known to be associated with lenacapavir resistance.

-

Phenotypic Analysis:

-

Site-Directed Mutagenesis: Specific resistance-associated mutations are introduced into an infectious molecular clone of HIV-1 using standard molecular biology techniques.

-

Virus Production: The mutated plasmid DNA is transfected into a suitable cell line (e.g., HEK293T) to produce infectious virus particles.

-

Susceptibility Testing: The susceptibility of the mutant virus to lenacapavir is then determined using one of the in vitro antiviral activity assays described above. The result is typically expressed as the fold-change in EC50 compared to the wild-type virus.

-

Pharmacokinetic Analysis

A generalized workflow for determining the pharmacokinetic profile of lenacapavir in clinical trials is as follows:

-

Sample Collection: Blood samples are collected from study participants at predefined time points before and after the administration of oral or subcutaneous lenacapavir.

-

Plasma Separation: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.

-

Sample Preparation: A simple protein precipitation with a solvent like acetonitrile (B52724) is typically performed to extract lenacapavir from the plasma matrix.

-

Quantification by LC-MS/MS: Lenacapavir concentrations in the processed plasma samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][21] This involves:

-

Chromatographic separation of lenacapavir from other plasma components on a suitable column (e.g., C18).

-

Ionization of the analyte using a technique such as electrospray ionization (ESI).

-

Detection and quantification using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) using non-compartmental analysis.

Conclusion

Lenacapavir represents a paradigm shift in the management of HIV-1 infection. Its novel mechanism of action, potent antiviral activity against multidrug-resistant strains, and long-acting formulation address significant unmet needs in both HIV-1 treatment and prevention. The comprehensive preclinical and clinical development program has established its efficacy and safety profile, leading to its approval for use in heavily treatment-experienced individuals and demonstrating remarkable potential as a twice-yearly PrEP agent. Ongoing research will continue to explore the full potential of lenacapavir in combination with other long-acting antiretrovirals, paving the way for more convenient and effective HIV-1 treatment and prevention strategies.

References

- 1. natap.org [natap.org]

- 2. Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: application to therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]

- 5. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Lenacapavir: a first-in-class HIV-1 capsid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Recommendation for the Use of Injectable Lenacapavir as HIV Preexposure Prophylaxis â United States, 2025 | MMWR [cdc.gov]

- 9. eatg.org [eatg.org]

- 10. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gilead.com [gilead.com]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. [PDF] Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic assessment | Semantic Scholar [semanticscholar.org]

- 16. swissmedic.ch [swissmedic.ch]

- 17. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]

- 18. PURPOSE Trials for Lenacapavir | HIV Prevention [purposestudies.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. Phenotypic Characterization of Replication‐Impaired Lenacapavir‐Resistant HIV Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: Application to therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

GS-6207 (Lenacapavir): A First-in-Class HIV Capsid Inhibitor - A Technical Guide

Executive Summary

GS-6207, now known as Lenacapavir (B1654289), represents a paradigm shift in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a first-in-class, long-acting HIV-1 capsid inhibitor, it presents a novel mechanism of action that disrupts multiple stages of the viral lifecycle. This multimodal activity, combined with its remarkable potency and prolonged pharmacokinetic profile, establishes Lenacapavir as a critical component in the development of long-acting antiretroviral regimens, particularly for heavily treatment-experienced individuals with multidrug-resistant HIV-1. This technical guide provides an in-depth overview of Lenacapavir's mechanism of action, a summary of key clinical trial data, and detailed methodologies for the pivotal experiments that have characterized its unique profile.

Introduction

Lenacapavir (formerly GS-6207) is a potent, selective, and first-in-class small molecule that targets the HIV-1 capsid protein (p24).[1] The HIV-1 capsid is a conical protein shell that encases the viral genome and essential enzymes, playing a crucial role in multiple stages of the viral replication cycle.[1] By binding to the capsid, Lenacapavir disrupts its proper function, thereby inhibiting viral replication.[1] This novel mechanism of action makes it effective against HIV-1 strains that are resistant to other classes of antiretroviral drugs.[2] Approved by the FDA, Lenacapavir is administered via subcutaneous injection, offering a long-acting treatment option with a dosing interval of up to six months.[3][4]

Chemical Structure

Systematic (IUPAC) Name: N-[(1S)-1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)-2-pyridinyl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide[5]

Molecular Formula: C₃₉H₃₂ClF₁₀N₇O₅S₂[5]

Molar Mass: 968.28 g·mol⁻¹[6]

Mechanism of Action

Lenacapavir's unique mechanism of action involves a multimodal disruption of the HIV-1 replication cycle by directly binding to the viral capsid protein (p24).[7] It interferes with the following critical steps:

-

Nuclear Import: Lenacapavir stabilizes the capsid, preventing its timely disassembly and thereby blocking the nuclear import of the viral pre-integration complex. This sequestration of the viral DNA in the cytoplasm is a key inhibitory step.

-

Virus Assembly and Release: The drug interferes with the assembly of new viral particles at the plasma membrane of the infected cell. It disrupts the formation of a stable and functional capsid core, leading to the production of immature and non-infectious virions.

-

Capsid Core Formation: Lenacapavir alters the kinetics of capsid assembly, resulting in the formation of aberrant capsid structures that are unable to support efficient reverse transcription in the next round of infection.

This multi-pronged attack on the viral lifecycle contributes to its high potency and the lack of cross-resistance with other antiretroviral classes.[7]

Preclinical and Clinical Data

In Vitro Antiviral Activity

Lenacapavir demonstrates potent antiviral activity against a broad range of HIV-1 isolates, including those resistant to other antiretroviral classes.

| Assay Type | Cell Line | EC₅₀ (pM) |

| Single-Cycle Assay | Various | 12 - 314 |

| Multi-Cycle Assay | MT-4 | 100 |

Table 1: In Vitro Potency of Lenacapavir.

Clinical Trial Data

CAPELLA Trial (NCT04150068): A Phase 2/3 study in heavily treatment-experienced adults with multi-drug resistant HIV-1.

| Parameter | Week 26 | Week 52 |

| Virologic Suppression (<50 copies/mL) | 82% | 83% |

| Mean CD4+ Cell Count Increase (cells/µL) | +81 | +83 |

Table 2: Efficacy of Lenacapavir in the CAPELLA Trial.[8]

CALIBRATE Trial (NCT04143594): A Phase 2 study in treatment-naïve adults with HIV-1.

| Treatment Arm | Week 54 Virologic Suppression (<50 copies/mL) |

| Lenacapavir (oral) + F/TAF | 85% |

| Lenacapavir (subcutaneous) + TAF | 90% |

| Lenacapavir (subcutaneous) + Bictegravir | 85% |

Table 3: Efficacy of Lenacapavir in the CALIBRATE Trial.[8]

Experimental Protocols

In Vitro Antiviral Activity Assays

This assay measures the ability of a drug to inhibit a single round of viral replication.

Methodology:

-

Cell Seeding: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR, are seeded in 96-well plates.

-

Compound Addition: Serial dilutions of Lenacapavir are added to the wells.

-

Infection: Cells are infected with a VSV-G pseudotyped HIV-1 reporter virus. The use of a pseudotyped virus allows for a single round of infection.

-

Incubation: The plates are incubated for 48-72 hours to allow for viral entry, reverse transcription, integration, and expression of the reporter gene.

-

Signal Detection: Luciferase activity is measured using a luminometer.

-

Data Analysis: The EC₅₀ value, the concentration of the drug that inhibits 50% of viral replication, is calculated from the dose-response curve.

This assay assesses the drug's effect over multiple rounds of viral replication.

Methodology:

-

Cell Infection: A T-cell line (e.g., MT-4) is infected with a replication-competent HIV-1 strain in the presence of serial dilutions of Lenacapavir.

-

Culture: The infected cells are cultured for several days.

-

Supernatant Collection: At various time points, a small aliquot of the culture supernatant is collected.

-

p24 ELISA: The concentration of the p24 capsid protein in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The reduction in p24 production in the presence of the drug compared to the no-drug control is used to determine the antiviral activity.

Resistance Analysis Protocol

Methodology:

-

In Vitro Selection: Replication-competent HIV-1 is cultured in the presence of escalating concentrations of Lenacapavir over multiple passages to select for resistant variants.

-

Genotypic Analysis: Viral RNA is extracted from the culture supernatant, and the capsid-encoding region of the gag gene is amplified by RT-PCR and sequenced to identify mutations associated with resistance.

-

Site-Directed Mutagenesis: The identified mutations are introduced into a wild-type HIV-1 molecular clone using site-directed mutagenesis.

-

Phenotypic Analysis: The susceptibility of the mutant virus to Lenacapavir is determined using a single-cycle or multi-cycle infectivity assay to calculate the fold-change in EC₅₀ compared to the wild-type virus.

Capsid Binding Assay

This in vitro assay determines the direct interaction between Lenacapavir and the HIV-1 capsid.

Methodology:

-

Capsid Assembly: Recombinant HIV-1 capsid protein is assembled into tubular structures in vitro.

-

Compound Incubation: The assembled capsid tubes are incubated with varying concentrations of Lenacapavir.

-

Pelleting: The mixture is centrifuged to pellet the capsid tubes and any bound compound.

-

Quantification: The amount of Lenacapavir in the pellet and supernatant is quantified by LC-MS/MS to determine the binding affinity.

Conclusion

GS-6207 (Lenacapavir) is a pioneering first-in-class HIV-1 capsid inhibitor with a novel, multimodal mechanism of action and a favorable long-acting pharmacokinetic profile. Its potent antiviral activity against both wild-type and multi-drug resistant HIV-1 strains, demonstrated in comprehensive preclinical and clinical studies, positions it as a cornerstone of future long-acting antiretroviral therapies. The detailed experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and future generations of capsid-targeting antivirals.

References

- 1. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: Application to therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic assessment | Semantic Scholar [semanticscholar.org]

- 3. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: application to therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. HIV-1 Capsid Stabilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. diazgriffero.wixsite.com [diazgriffero.wixsite.com]

- 8. Binding of Host Factors to Stabilized HIV-1 Capsid Tubes - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Multistage Onslaught: A Technical Guide to Lenacapavir's Inhibition of HIV Replication

For Immediate Release

Foster City, CA – December 11, 2025 – This technical guide provides an in-depth analysis of the novel mechanism of action of lenacapavir (B1654289), a first-in-class capsid inhibitor for the treatment of Human Immunodeficiency Virus type 1 (HIV-1). Tailored for researchers, scientists, and drug development professionals, this document elucidates the multistage inhibitory processes of lenacapavir, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and methodologies.

Lenacapavir represents a paradigm shift in antiretroviral therapy, targeting the HIV-1 capsid protein (CA) at multiple points in the viral lifecycle.[1][2] This unique mechanism distinguishes it from existing antiretroviral agents that typically inhibit a single viral enzyme.[2][3] By binding to a conserved pocket on the capsid protein, lenacapavir disrupts critical processes in both the early and late stages of HIV-1 replication, demonstrating picomolar potency and a high barrier to resistance.[4][5]

A Dual-Pronged Attack on the HIV-1 Lifecycle

Lenacapavir's inhibitory action can be broadly categorized into two phases of the HIV-1 replication cycle: the early phase, post-entry into the host cell, and the late phase, during the assembly of new virions.

Early Stage Inhibition: Destabilizing the Core for Premature Collapse

Upon entry into a host cell, the HIV-1 capsid core, which encases the viral genome and essential enzymes, must remain intact for successful reverse transcription and subsequent transport to the nucleus.[6] Lenacapavir disrupts this delicate process by hyper-stabilizing the capsid lattice.[4][6] This seemingly counterintuitive strengthening of the capsid makes it brittle, leading to premature rupture within the cytoplasm.[6] This premature uncoating exposes the viral contents to the host cell's innate immune defenses and prevents the successful completion of reverse transcription and subsequent nuclear import of the viral pre-integration complex.[3][6]

Lenacapavir binds to a hydrophobic pocket formed at the interface of adjacent capsid protein subunits within the hexameric lattice.[7][8] This binding stabilizes the capsid but also induces structural changes that are incompatible with the necessary flexibility required for proper uncoating and nuclear entry.[7][9] While lenacapavir-treated cores can still dock at the nuclear pore complex, their altered structure prevents their translocation into the nucleus.[7][9]

Late Stage Inhibition: Sabotaging Virion Assembly and Maturation

In the late stage of the HIV-1 lifecycle, lenacapavir interferes with the assembly and maturation of new viral particles. It disrupts the proper formation of the capsid core by affecting the proteolytic processing of the Gag polyprotein.[4] Lenacapavir's presence leads to the assembly of aberrant, non-infectious virions with malformed capsids.[4] It exerts opposing effects on the formation of pentamers and hexamers, the building blocks of the viral capsid, leading to improper lattice assembly.[4] This disruption of virion morphogenesis results in the production of particles that are unable to productively infect new cells.[4]

Quantitative Analysis of Lenacapavir's Potency

The antiviral activity of lenacapavir has been quantified across various cell types and against numerous HIV-1 isolates, consistently demonstrating exceptional potency. The half-maximal effective concentration (EC50) values are typically in the picomolar range, highlighting its profound inhibitory capacity.

| Cell Type / HIV-1 Isolate | Mean EC50 (pM) | Reference |

| MT-4 cells (HIV-1 infected) | 105 | [9] |

| Primary Human CD4+ T cells | 32 | [9] |

| Macrophages | 56 | [9] |

| HIV-2 Isolates | 885 | [9] |

| HIV-1 Clinical Isolates (various subtypes) | 20 - 160 | [9] |

Lenacapavir also maintains its potent activity against HIV-1 strains that are resistant to other classes of antiretroviral drugs.[4]

| Resistant HIV-1 Strain | Fold Change in EC50 vs. Wild-Type | Reference |

| Q67H | 4.6 | [10] |

| M66I | >2000 | [10] |

Visualizing the Mechanism and Methodologies

To further illuminate the complex interactions and experimental workflows, the following diagrams have been generated using the DOT language.

References

- 1. biorxiv.org [biorxiv.org]

- 2. A new class of capsid-targeting inhibitors that specifically block HIV-1 nuclear import | EMBO Molecular Medicine [link.springer.com]

- 3. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir | PLOS Pathogens [journals.plos.org]

- 5. natap.org [natap.org]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. pnas.org [pnas.org]

- 8. mdpi.com [mdpi.com]

- 9. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure - PMC [pmc.ncbi.nlm.nih.gov]

The HIV-1 Capsid: A Dynamic Core Orchestrating the Viral Lifecycle

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The human immunodeficiency virus type 1 (HIV-1) capsid is far more than a simple container for the viral genome. It is a highly dynamic and multifaceted molecular machine that plays a central, active role in the early stages of the viral lifecycle. From its release into the cytoplasm to the integration of the viral DNA into the host genome, the capsid core orchestrates a complex series of events, including cytoplasmic trafficking, reverse transcription, nuclear import, and uncoating. Its intricate interactions with a multitude of host cell factors, which can either aid or restrict infection, make it a critical determinant of viral infectivity. The precise regulation of the capsid's structural stability and its timely disassembly are paramount for successful replication, highlighting its emergence as a promising and validated target for a new class of antiretroviral therapeutics. This guide provides a detailed examination of the HIV-1 capsid's structure, its pivotal functions throughout the viral lifecycle, the experimental methodologies used to study it, and its significance in modern drug development.

Introduction: The Centrality of the Capsid Core

Upon fusion of the viral and host cell membranes, HIV-1 releases its conical capsid core into the cytoplasm.[1] This core is not merely a passive vessel but a sophisticated nanomachine responsible for protecting the viral genome and associated enzymes—reverse transcriptase (RT) and integrase (IN)—from cellular defenses.[2][3] The capsid mediates the journey from the cell periphery to the nucleus, acting as a scaffold for reverse transcription and engaging with host cell machinery to facilitate nuclear entry.[1][3] The structural integrity of the capsid is a finely tuned balancing act; it must be stable enough to protect its cargo and facilitate essential processes, yet labile enough to disassemble (uncoat) at the correct time and location to release the pre-integration complex (PIC) for integration into the host chromosome.[4][5] Both premature and overly delayed uncoating lead to abortive infections, underscoring the critical nature of this process.[6] This central role in multiple, indispensable stages of the viral lifecycle has positioned the capsid as a tractable and high-priority target for novel antiviral therapies.[7][8][9]

HIV-1 Capsid Architecture

Composition and Structure of the Capsid (CA) Protein

The fundamental building block of the capsid is the capsid protein (CA or p24). Each CA monomer is composed of two independently folded alpha-helical domains: an N-terminal domain (NTD) and a C-terminal domain (CTD), connected by a flexible linker.[10] These domains mediate distinct interactions that are crucial for the assembly of the larger capsid structure. The CTD contains a critical dimerization interface (involving helix 9) that connects adjacent CA monomers, forming the primary building blocks of the lattice.[5][8]

Assembly into the Fullerene Cone

The mature HIV-1 capsid is a remarkable example of protein engineering, forming a cone-shaped structure consistent with the geometric principles of a fullerene.[11] This structure is assembled from approximately 1,500 copies of the CA protein, which organize into around 250 hexamers and exactly 12 pentamers.[2][11][12] The hexagonal lattice of CA proteins forms the main body of the cone. The incorporation of 12 pentamers introduces the necessary curvature to create a closed shell, with seven pentamers typically located at the wider end and five at the narrow end.[11] This elegant architecture is not only structurally robust but also presents a complex surface that is crucial for interactions with various host factors.

The Capsid's Journey: Early Stages of Infection

The period following entry into the cytoplasm is a critical phase where the capsid navigates a complex cellular environment, performs its core functions, and ultimately disassembles.

Cytoplasmic Trafficking

After release into the cytoplasm, the HIV-1 core hijacks the host cell's cytoskeleton to traffic towards the nucleus.[13] This process involves interactions with microtubule-associated motor proteins, such as dynein and kinesin, which facilitate movement along microtubule networks.[12][13] The capsid surface directly engages with various adaptor proteins that mediate this transport, ensuring the efficient delivery of the viral replication machinery to the site of nuclear entry.[2]

The Uncoating Debate: A Spatiotemporally Regulated Process

Uncoating, the disassembly of the CA lattice, is an essential step that allows for the release of the newly synthesized viral DNA for nuclear import and integration.[6][14] However, the precise timing and location of this event have been a subject of intense debate. Three primary models have been proposed:

-

Cytoplasmic Uncoating: Early models suggested that uncoating occurs shortly after entry into the cytoplasm, releasing the reverse transcription complex (RTC).[6]

-

Uncoating at the Nuclear Pore: A prevailing model posits that the capsid remains largely intact until it reaches the Nuclear Pore Complex (NPC). Interactions with nucleoporins are thought to trigger or facilitate uncoating at the site of nuclear entry.[4]

-

Nuclear Uncoating: A growing body of evidence, supported by advanced imaging techniques, suggests that the intact or nearly intact capsid can traverse the NPC and that final uncoating occurs within the nucleus.[4][14][15][16] This model implies the capsid plays a direct role in nuclear transport and potentially in targeting integration sites.

Recent studies suggest uncoating may be a multistep process, beginning with the formation of small defects in the capsid lattice before the complete disassembly of the structure.[15][17]

// Uncoating Models trafficking -> model1 [dir=back, constraint=false, label="Early Disassembly"]; npc_docking -> model2 [label="Triggered by NUPs"]; nuclear_import -> model3 [label="Post-Import Disassembly"];

// Pathways to Integration model1 -> integration [style=dashed, label="PIC Trafficking"]; model2 -> integration [style=dashed, label="PIC Release at Pore"]; model3 -> integration [label="PIC Release in Nucleus"];

npc_docking -> nuclear_import [label="Intact/Remodeled Capsid"]; } } Caption: Competing models for the timing and location of HIV-1 capsid uncoating.

A Nanoscale Reactor for Reverse Transcription

The viral capsid functions as a nanoscale container, creating a protected environment that is essential for efficient reverse transcription.[18] The proper structure and stability of the capsid are required for the synthesis of double-stranded viral DNA from the RNA genome.[18][19] The process of reverse transcription itself appears to be mechanically linked to uncoating; the conversion of flexible single-stranded RNA into more rigid double-stranded DNA is thought to increase internal pressure, which may contribute to the eventual disassembly of the capsid.[19][20] Studies have shown that the small molecule inositol (B14025) hexakisphosphate (IP6) stabilizes the capsid and significantly enhances reverse transcription in vitro, further cementing the link between capsid integrity and this crucial enzymatic process.[19]

Nuclear Import: Breaching the Nuclear Envelope

As a lentivirus, HIV-1 has the remarkable ability to infect non-dividing cells, which requires it to actively transport its genetic material across the intact nuclear envelope.[10][21][22] The capsid is the key player in this process, mediating interactions with the Nuclear Pore Complex (NPC).

Interaction with the Nuclear Pore Complex (NPC)

The NPC is a large protein assembly that regulates molecular traffic into and out of the nucleus. While it was once thought that the HIV-1 capsid (~60 nm wide) was too large to pass through the NPC's central channel (~40-60 nm), recent evidence suggests that the pore can accommodate the intact or partially remodeled core.[16][21][22] The capsid interacts directly with several nucleoporins (NUPs), including NUP358 (RanBP2) on the cytoplasmic side, which is thought to mediate initial docking, and NUP153 on the nuclear side, which facilitates translocation into the nucleus.[2][12][16]

Key Host Factors in Nuclear Translocation

The journey to and through the NPC is orchestrated by specific interactions between the capsid surface and host proteins.

-

CPSF6 (Cleavage and Polyadenylation Specificity Factor 6): This host protein binds to a deep hydrophobic pocket formed by two adjacent CA monomers in the hexameric lattice.[12] CPSF6 is thought to guide the viral complex towards the nucleus and, once inside, to transcriptionally active regions of chromatin for integration.[23][24]

-

NUP153: This nuclear pore protein also binds to the same pocket as CPSF6 and is critical for the translocation of the capsid through the nuclear pore.[12][13]

-

Cyclophilin A (CypA): CypA binds to a specific loop on the exterior of the capsid. While not essential for all infections, this interaction can protect the virus from certain cellular restriction factors and influences the engagement of NUPs.[13]

-

TRIM5α: This is a restriction factor that can recognize the incoming HIV-1 capsid in the cytoplasm of some primate cells (but not effectively in humans), leading to premature uncoating and destruction of the viral core.[6][12]

// Interactions Capsid -> CypA [dir=both, label="Binds Exterior Loop", color="#34A853"]; Capsid -> NUP358 [label=" Docks at NPC", color="#4285F4"]; NUP358 -> NUP153 [style=invis]; // for layout Capsid -> NUP153 [label=" Translocates through NPC", color="#4285F4"]; Capsid -> CPSF6 [label=" Engages in Nucleus", color="#EA4335"]; Capsid -> PIC [style=dashed, label="Uncoating", color="#202124"]; } } Caption: Key host factor interactions with the HIV-1 capsid during nuclear import.

Quantitative Analysis of Capsid Dynamics

The stability of the capsid is a measurable property that is critical for infectivity. Various mutations, host factors, and small molecules can alter this stability, providing quantitative insights into the uncoating process.

Table 1: Effects of CA Mutations on Capsid Stability and Uncoating

| CA Mutation | Effect on Stability | Uncoating Rate | Phenotype Reference |

|---|---|---|---|

| E45A | Hyperstable (Increased) | Slower | 4.5-fold increase in half-life compared to wild-type.[25][26] |

| A92E | Similar to Wild-Type | Faster | Uncoats faster than wild-type in cells.[27] |

| N74D | Similar to Wild-Type | Slower | Uncoats slower than wild-type in cells.[27] |

| P90A | Destabilized (Decreased) | Faster | Disrupts CypA binding, leading to faster uncoating.[28] |

| W184A/M185A | Assembly Defective | N/A | Abolishes viral infectivity by preventing proper assembly.[5] |

Table 2: Effects of Host Factors and Small Molecules on Capsid Stability

| Molecule | Type | Effect on Capsid Stability | Mechanism/Interaction Reference |

|---|---|---|---|

| Cyclophilin A (CypA) | Host Factor | Stabilizing | Binds to exterior CA loop, modulating uncoating kinetics.[25][26] |

| IP6 (Inositol hexakisphosphate) | Host Metabolite | Strongly Stabilizing | Binds to a central pore in the CA hexamer, locking it in place.[19] |

| CPSF6 | Host Factor | Stabilizing | Binds to the inter-subunit NTD-CTD pocket.[29] |

| TRIM5α | Restriction Factor | Destabilizing | Binds to the capsid lattice, inducing premature disassembly.[12] |

| PF-3450074 (PF74) | Small Molecule Inhibitor | Dose-dependent | Can stabilize or destabilize depending on concentration; binds NTD-CTD pocket.[30] |

| Lenacapavir (GS-6207) | Small Molecule Inhibitor | Stabilizing | Binds NTD-CTD pocket, interfering with multiple lifecycle steps.[9][12] |

The Capsid as a Therapeutic Target

The essential, multifunctional nature of the capsid makes it an attractive target for antiretroviral therapy.[8][31] Unlike many existing drugs that target viral enzymes, capsid-targeting inhibitors can disrupt multiple stages of the viral lifecycle, including both early (uncoating, nuclear transport) and late (assembly, maturation) events.[5][7]

Mechanism of Capsid-Targeting Antivirals

The most promising capsid inhibitors, such as Lenacapavir (GS-6207) and PF74, bind to the same hydrophobic pocket at the interface between the NTD and CTD of adjacent CA subunits that is also used by host factors like CPSF6 and NUP153.[9][12][30] By occupying this site, these drugs can:

-

Interfere with Capsid Assembly: Disrupt the formation of a viable core during virion maturation.

-

Alter Capsid Stability: Over-stabilize the core, preventing timely uncoating and release of the viral DNA.

-

Block Host Factor Interactions: Prevent the engagement of essential host factors like CPSF6 and NUP153, thereby inhibiting nuclear import and integration targeting.[30]

Lenacapavir is the first FDA-approved capsid inhibitor, notable for its high potency and long-acting potential, validating the capsid as a clinical drug target.[9]

Table 3: Antiviral Activity of Key Capsid Inhibitors

| Inhibitor | Target Site | Primary Mechanism(s) of Action | EC50 Range |

|---|---|---|---|

| PF-3450074 (PF74) | NTD-CTD Pocket | Blocks nuclear entry; alters capsid stability | Micromolar (µM) range[7][30] |

| Lenacapavir (GS-6207) | NTD-CTD Pocket | Multimodal: Inhibits assembly, uncoating, and nuclear import | Picomolar (pM) range[9] |

| Bevirimat | Gag Cleavage Site | Maturation inhibitor; prevents CA release from Gag | Nanomolar (nM) range[5] |

Key Experimental Methodologies

Our understanding of the HIV capsid has been driven by a combination of structural, biochemical, and cellular imaging techniques.

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

Cryo-EM has been instrumental in revealing the high-resolution structure of the assembled capsid.[32][33] This technique allows for the visualization of protein complexes in a near-native, frozen-hydrated state.[32][34]

Detailed Protocol for Cryo-EM of In Vitro Assembled CA Tubes:

-

Sample Preparation: Recombinant HIV-1 CA protein is induced to assemble into helical tubes in a high-salt buffer (e.g., 1M NaCl).[34]

-

Grid Preparation: A small volume (3-4 µL) of the CA tube solution is applied to a glow-discharged EM grid. To reduce the high salt concentration which creates background noise, a rapid dilution and back-side blotting method is often used.[34][35] The grid is then plunge-frozen in liquid ethane (B1197151) to create a thin layer of vitreous (non-crystalline) ice.[32][36]

-

Data Collection: The frozen grid is loaded into a transmission electron microscope operating at cryogenic temperatures (liquid nitrogen). Images are collected under low-dose conditions to minimize radiation damage to the sample.[32][34]

-

Image Processing: Digital micrographs are processed to correct for specimen drift and beam-induced motion. Individual tube segments are selected from the images.

-

3D Reconstruction: Using a method like Iterative Helical Real-Space Reconstruction (IHRSR), the 2D projection images of the helical tubes are used to computationally reconstruct a 3D density map of the CA lattice.[32][34][36] This involves determining the helical symmetry parameters and averaging thousands of segments to achieve high resolution.[35]

-

Model Building: An atomic model of the CA protein is then fitted into the 3D density map to visualize the precise arrangement and interactions of the CA monomers within the lattice.

Live-Cell Imaging for Tracking Capsid Dynamics

Single-particle imaging techniques are used to visualize the fate of individual viral cores in living cells.[14][17]

Detailed Protocol for Single-Virus Tracking:

-

Virus Labeling: Viruses are fluorescently labeled. This can be achieved by incorporating fluorescent proteins (e.g., GFP) into viral proteins like Gag or by using unnatural amino acids to directly label the CA protein itself.[17] A second, fluid-phase fluorescent marker can also be incorporated inside the core to report on the loss of capsid integrity.[15][17]

-

Cell Culture and Infection: Target cells (e.g., HeLa or THP-1 macrophage lines) are plated on glass-bottom dishes suitable for high-resolution microscopy.[15] Cells are then infected with the labeled virus.

-

Microscopy: Live-cell imaging is performed using techniques like Total Internal Reflection Fluorescence (TIRF) microscopy or spinning-disk confocal microscopy. Images are acquired over several hours post-infection.[14]

-

Data Analysis: Sophisticated tracking software is used to follow individual fluorescent spots (viral particles) over time. The loss of the CA-associated fluorescent signal is interpreted as uncoating, while the loss of the internal fluid-phase marker indicates a breach in the capsid lattice.[17] The timing and cellular location (cytoplasm, nuclear pore, nucleus) of these events are quantified for many individual viruses to build a kinetic model of the uncoating process.

In Vitro Capsid Stability Assays

Biochemical assays provide a quantitative measure of the intrinsic stability of the capsid core and how it is affected by various molecules.

Detailed Protocol for the In Vitro CA-NC Complex Stability Assay:

-

Complex Assembly: Recombinant HIV-1 CA-Nucleocapsid (CA-NC) fusion proteins are assembled in vitro into structures that mimic the native viral core.[29]

-

Incubation: The assembled CA-NC complexes are incubated under specific buffer conditions. To test for stabilizing agents, a destabilizing buffer is used. To test for destabilizing agents, a stabilizing buffer is used. The agent (e.g., a purified host protein or a small molecule inhibitor) is added to the incubation mix.[29]

-

Separation of Assembled vs. Disassembled CA: After incubation for a set time, the reaction mixture is layered onto a sucrose (B13894) cushion (e.g., 70% sucrose).[29]

-

Ultracentrifugation: The sample is subjected to high-speed ultracentrifugation. Intact, assembled CA-NC complexes are dense and will pellet through the sucrose cushion, while disassembled, soluble CA-NC proteins will remain in the upper layers.

-

Quantification: The amount of CA protein in the pellet is quantified, typically by Western blotting or ELISA. This amount is compared to a control sample incubated without the agent to determine the degree of stabilization or destabilization.[29]

Conclusion and Future Directions

The HIV-1 capsid has transitioned from being viewed as a simple structural shell to a key orchestrator of the viral lifecycle. Its multifaceted roles in reverse transcription, cellular trafficking, and nuclear import, all governed by the precise regulation of its stability and its interactions with host factors, are now well-established. The success of the first-in-class capsid inhibitor, Lenacapavir, has firmly validated the capsid as a powerful therapeutic target.

Future research will continue to unravel the precise molecular choreography of uncoating, particularly the events occurring at and within the nuclear pore. Advanced imaging techniques will provide even greater spatiotemporal resolution of the capsid's journey. Furthermore, a deeper understanding of the interplay between the capsid and the host cell's innate immune sensors will open new avenues for therapeutic intervention. The continued exploration of the capsid's biology will undoubtedly fuel the development of the next generation of potent, broad-spectrum, and resistance-evading antiretroviral drugs.

References

- 1. HIV-1 Capsid: The Multifaceted Key Player in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Capsid in the Early Steps of HIV-1 Infection: New Insights into the Core of the Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. HIV-1 capsid inhibitors as antiretroviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revisiting HIV-1 uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention | PLOS Pathogens [journals.plos.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.asm.org [journals.asm.org]

- 10. HIV-1 requires capsid remodelling at the nuclear pore for nuclear entry and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assembly and Architecture of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interactions of HIV-1 Capsid with Host Factors and Their Implications for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Capsid in HIV-1 Nuclear Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insights into HIV uncoating from single-particle imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Nuclear Import of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HIV-1 Capsid Uncoating Is a Multistep Process That Proceeds through Defect Formation Followed by Disassembly of the Capsid Lattice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] The HIV-1 capsid serves as a nanoscale reaction vessel for reverse transcription | Semantic Scholar [semanticscholar.org]

- 19. The HIV-1 capsid and reverse transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Capsid of HIV-1 behaves like cell’s cargo receptor to enter the nucleus | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Capsid-host interactions for HIV-1 ingress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis | eLife [elifesciences.org]

- 27. journals.asm.org [journals.asm.org]

- 28. TRIMs attack: TRIM34 and TRIM5alpha work together to block HIV-1 infection | Fred Hutchinson Cancer Center [fredhutch.org]

- 29. HIV-1 Capsid Stabilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Inhibitors of the HIV-1 capsid, a target of opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Structure of HIV-1 capsid assemblies by cryo-electron microscopy and iterative helical real-space reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Visualizing HIV-1 Capsid and Its Interactions with Antivirals and Host Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Structure of HIV-1 Capsid Assemblies by Cryo-electron Microscopy and Iterative Helical Real-space Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 35. google.com [google.com]

- 36. researchgate.net [researchgate.net]

The Structural Biology of the HIV-1 Capsid: A Technical Guide

An In-depth Examination of the Core Component of the Human Immunodeficiency Virus Type 1

This technical guide provides a comprehensive overview of the structural biology of the Human Immunodeficiency Virus Type 1 (HIV-1) capsid protein (CA). It is intended for researchers, scientists, and drug development professionals engaged in the study of HIV-1 and the development of novel antiretroviral therapies. This document details the hierarchical structure of the capsid, its critical roles throughout the viral lifecycle, its complex interactions with host cell machinery, and its emergence as a key therapeutic target.

Introduction: The Central Role of the HIV-1 Capsid

The HIV-1 capsid is a conical protein shell that encases the viral genome and essential enzymes, forming the viral core. Far from being a passive container, the capsid is a dynamic and multifunctional machine critical for multiple stages of the viral life cycle.[1][2] Following viral entry into a host cell, the capsid protects its contents from cellular defense mechanisms, facilitates reverse transcription, and orchestrates the trafficking of the viral pre-integration complex (PIC) towards and into the nucleus.[1][3] Its precisely timed disassembly, a process known as uncoating, is crucial for the successful integration of the viral DNA into the host genome.[4] Given its central role, the capsid has become a high-priority target for a new class of antiretroviral drugs.

The Architecture of the HIV-1 Capsid

The intricate structure of the HIV-1 capsid is built upon a hierarchical assembly of a single protein, the capsid protein (CA). This assembly process begins with the cleavage of the Gag polyprotein precursor and culminates in the formation of a distinctive fullerene cone.

The CA Monomer: The Fundamental Building Block

The basic component of the capsid is the 25.6 kDa CA monomer, a highly conserved protein composed of two distinct alpha-helical domains connected by a flexible linker.[5][6]

-

N-Terminal Domain (NTD): Comprising residues 1-145, the NTD consists of seven α-helices and a crucial β-hairpin.[5] This domain is primarily responsible for forming the stable hexameric and pentameric rings that constitute the flat lattice of the capsid.[7] The NTD also contains the binding site for the host protein Cyclophilin A (CypA).[5]

-

C-Terminal Domain (CTD): Encompassing residues 150-231, the CTD is made up of four α-helices.[5] The primary function of the CTD is to form homodimers that connect adjacent hexamers, mediating the curvature of the capsid shell.[8]

CA Oligomerization: Hexamers and Pentamers

CA monomers assemble into two critical oligomeric forms: hexamers and pentamers. The mature capsid is predominantly a hexagonal lattice composed of approximately 250 CA hexamers.[1][9] These hexamers form a stable, planar surface. To achieve the necessary curvature and closure of the conical structure, precisely 12 CA pentamers are incorporated into the lattice, typically seven at the wide end and five at the narrow end.[9][10] This arrangement follows the principles of fullerene geometry.[10]

The Mature Capsid: A Fullerene Cone

The final assembled structure is a cone-shaped shell, or "fullerene cone," approximately 110-120 nm in length and 50-60 nm in diameter at its widest point.[9][11][12] This cone encloses the viral ribonucleoprotein complex, which includes two copies of the viral RNA genome and the enzymes reverse transcriptase (RT) and integrase (IN).[1] The surface of the capsid lattice features pores that are selectively permeable, allowing the influx of nucleotides required for reverse transcription while shielding the viral contents from cytosolic sensors and restriction factors.[13]

Capsid Function in the HIV-1 Lifecycle

The capsid plays a pivotal and dynamic role from the moment of cell entry until the integration of the viral genome.

-

Cytoplasmic Trafficking : After fusion with the host cell membrane, the capsid core is released into the cytoplasm. It then hijacks the host cell's cytoskeleton, particularly the microtubule network, to travel towards the nucleus.[3] This process involves interactions with motor proteins and their adaptors.[3]

-

Nuclear Import : The intact HIV-1 capsid, despite its size, is transported through the nuclear pore complex (NPC).[9] This remarkable feat is mediated by direct interactions between the CA protein lattice and specific nucleoporins (NUPs), such as NUP153 and NUP358.[1][14]

-

Uncoating : Uncoating, the disassembly of the capsid, is a finely tuned process that is thought to occur at or within the nuclear pore, or even inside the nucleoplasm.[11][15] Premature uncoating in the cytoplasm leads to the degradation of the viral genome, while delayed uncoating can prevent successful integration. The process appears to be a multistep event, beginning with the formation of defects in the capsid lattice followed by a more global disassembly.[15][16] Reverse transcription itself may contribute to capsid destabilization.[4]

Interactions with Host Cellular Factors

The capsid's journey through the cell is a complex interplay of interactions with a multitude of host proteins, which can either aid or inhibit infection.

Pro-viral Host Factors

Several cellular proteins are co-opted by HIV-1 to facilitate its replication cycle.

-

Cleavage and Polyadenylation Specificity Factor 6 (CPSF6): This nuclear protein binds directly to a hydrophobic pocket formed at the interface of two CA monomers within the hexameric lattice.[17] This interaction is crucial for nuclear import and for guiding the pre-integration complex to transcriptionally active regions of chromatin for integration.[17][18]

-

Nucleoporin 153 (NUP153): A key component of the nuclear pore's nuclear basket, NUP153 interacts with the incoming capsid via its C-terminal domain, playing a vital role in docking the capsid at the NPC and facilitating its translocation into the nucleus.[1][19]

-

Cyclophilin A (CypA): This cellular enzyme is incorporated into HIV-1 virions and binds to a specific loop on the CA NTD.[20] CypA's role is complex; it can regulate capsid stability and shield the capsid from recognition by certain host restriction factors.[20][21]

Restriction Factors

Host cells have evolved antiviral proteins that target the HIV-1 capsid to block infection.

-

TRIM5α (Tripartite Motif-Containing Protein 5α): This protein acts as a pattern recognition receptor that identifies the assembled CA lattice.[6][22] In many non-human primates, TRIM5α potently restricts HIV-1 by binding to the capsid surface, promoting premature uncoating and triggering an innate immune response.[6][23] Human TRIM5α has only a weak effect on HIV-1, a key factor that allowed the virus to cross the species barrier.[1]

The Capsid as a Therapeutic Target

The essential and multifunctional nature of the CA protein makes it an attractive target for antiretroviral therapy. Unlike traditional enzyme inhibitors, capsid-targeting drugs can interfere with multiple steps of the viral lifecycle, including assembly, trafficking, and uncoating.

Small-molecule inhibitors have been developed that bind to specific pockets on the CA protein.[19] One prominent example is Lenacapavir (GS-6207), a first-in-class, long-acting capsid inhibitor.[3] Lenacapavir binds to the same hydrophobic pocket at the NTD-CTD interface that is used by host factors like CPSF6.[17] By doing so, it disrupts capsid stability and interferes with both capsid assembly during virion maturation and the events following infection, such as nuclear import.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters of the HIV-1 capsid and its interactions.

Table 1: Stoichiometry and Dimensions of the HIV-1 Capsid

| Parameter | Value | Reference(s) |

| CA Monomers per Mature Capsid | ~1,200 - 1,500 | [2][9][16][24] |

| CA Hexamers per Capsid | ~250 | [1][9] |

| CA Pentamers per Capsid | 12 (fixed) | [1] |

| Gag Proteins per Immature Virion | ~2,500 - 5,000 | [7][20][24] |

| Mature Capsid Length | ~110 - 120 nm | [9][11][12] |

| Mature Capsid Width (broad end) | ~50 - 60 nm | [9][11][12] |

| Nuclear Pore Complex (NPC) Diameter | ~60 nm (in native conditions) | [12] |

Table 2: Binding Affinities of Host Factors to HIV-1 CA

| Interacting Partner | CA Form | Method | Dissociation Constant (Kd) | Reference(s) |

| CPSF6313–327 peptide | CA NTD | ITC | 362 - 730 µM | [15][25] |

| CPSF6 peptide | CA Hexamer | FP | 83 µM | [5] |

| NUP153 C-terminal fragment | CA Hexamer | Varies | ~50 - 500 µM | [18] |

| rhTRIM5α (PRY/SPRY domain) | CA Assemblies | Various | Weak affinity to hexamers; requires assembled lattice for avid binding | [1][16] |

(Note: ITC = Isothermal Titration Calorimetry; FP = Fluorescence Polarization. Binding affinities can vary significantly based on the experimental technique and the specific protein constructs used.)

Key Experimental Protocols

The structural and functional understanding of the HIV-1 capsid has been advanced by several key experimental techniques. Detailed methodologies are outlined below.

Cryo-Electron Microscopy (Cryo-EM) of CA Assemblies

Cryo-EM is a powerful technique for determining the structure of large macromolecular assemblies like the HIV-1 capsid in a near-native state.

Methodology:

-

Protein Expression and Purification:

-

Recombinant HIV-1 CA protein is typically overexpressed in E. coli.

-

Purification is achieved through a series of chromatography steps (e.g., ion exchange, size exclusion) or via a function-based method that exploits the protein's ability to polymerize and depolymerize.[26]

-

-

In Vitro Assembly:

-

Purified CA protein is induced to assemble into tubular or conical structures. This is often achieved by incubating the protein (e.g., at 2 mg/ml) in a high-salt assembly buffer (e.g., 1 M NaCl, 50 mM Tris-HCl, pH 8.0) at 37°C for 1 hour.[27]

-

-

Specimen Preparation (Vitrification):

-

A small volume (3-4 µL) of the CA assembly solution is applied to a glow-discharged EM grid (e.g., a holey carbon grid).

-

To manage the high salt concentration which can interfere with imaging, a rapid dilution and back-side blotting method may be used to transiently reduce the salt just before freezing.

-

The grid is blotted to create a thin film and then rapidly plunged into liquid ethane, which vitrifies the sample, preserving its hydrated, native structure.

-

-

Data Collection:

-

The vitrified grid is transferred to a cryo-electron microscope.

-

Images are collected at liquid nitrogen temperature under low-dose conditions to minimize radiation damage. Data is typically recorded on a direct electron detector.

-

-

Image Processing and 3D Reconstruction:

-

For helical assemblies (tubes), a method like Iterative Helical Real-Space Reconstruction (IHRSR) is used.

-

Micrographs are corrected for motion.

-

Helical segments are selected from the images.

-

A 3D density map is generated by aligning and averaging thousands of these segments, applying helical symmetry.

-

The final map can be used for molecular docking of atomic models of the CA domains to build a pseudo-atomic model of the assembly.[27]

-

X-ray Crystallography of CA Hexamers

X-ray crystallography provides atomic-resolution details of the CA protein and its oligomeric states.

Methodology:

-

Protein Engineering and Preparation:

-

To obtain stable, soluble hexamers suitable for crystallization, CA proteins are often engineered with intermolecular disulfide crosslinks at the NTD-NTD interface.[28]

-

The engineered protein is expressed and purified to high homogeneity.

-

-

Crystallization:

-

The purified, concentrated protein is screened against a wide range of crystallization conditions (buffers, precipitants, additives) using techniques like sitting-drop or hanging-drop vapor diffusion.

-

Once initial crystals are obtained, conditions are optimized to produce large, well-diffracting single crystals.

-

-

Data Collection:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron beamline. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded.[29]

-

-

Structure Determination and Refinement:

-

The diffraction images are processed to determine the unit cell dimensions, space group, and reflection intensities.

-

The phase problem is solved using methods like molecular replacement, using a previously known structure of a CA domain as a search model.

-

An initial atomic model is built into the resulting electron density map.

-

The model is iteratively refined against the experimental data to improve its fit and geometry, resulting in a final, high-resolution atomic structure.[30]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy of CA

NMR spectroscopy is used to study the structure and dynamics of the CA protein in solution, providing insights into its flexibility and interactions.

Methodology:

-

Isotope Labeling and Sample Preparation:

-

For structural studies of the ~26 kDa CA protein, uniform isotopic labeling (with 13C and 15N) is required. This is achieved by expressing the protein in E. coli grown in minimal media containing 15N-ammonium chloride and 13C-glucose as the sole nitrogen and carbon sources.

-

To study dynamics or larger complexes, perdeuteration (2H labeling) may also be employed.

-

The purified protein is concentrated to 0.3-0.5 mM in a suitable NMR buffer (e.g., 25 mM sodium acetate, pH 5.5, 25 mM NaCl) in H₂O with 10% D₂O.[22][31] The sample must remain stable for the duration of the experiments (often a week or more).[22]

-

-

Data Acquisition:

-

A series of multidimensional NMR experiments are performed on a high-field NMR spectrometer.

-

For resonance assignment, experiments like HNCA, HNCACB, CBCA(CO)NH are used to link backbone atom frequencies for each residue.

-

Structural restraints are obtained from Nuclear Overhauser Effect (NOE) experiments (e.g., 15N-edited NOESY-HSQC), which provide through-space distance information between protons.

-

-

Resonance Assignment and Structure Calculation:

-

The collected spectra are processed, and the individual resonance signals are assigned to specific atoms in the protein sequence.[21]

-

The list of NOE-derived distance restraints, along with other experimental data like residual dipolar couplings (RDCs), are used as input for structure calculation programs (e.g., Xplor-NIH).

-

These programs use simulated annealing protocols to calculate an ensemble of structures that are consistent with the experimental data, yielding a high-resolution model of the protein in solution.[21]

-

References

- 1. Structural insight into HIV-1 capsid recognition by rhesus TRIM5α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 Capsid: The Multifaceted Key Player in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Defining the HIV Capsid Binding Site of Nucleoporin 153 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Three-Fold Axis of the HIV-1 Capsid Lattice Is the Species-Specific Binding Interface for TRIM5α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. MAS NMR of HIV-1 Protein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STRUCTURE AND STOICHIOMETRY OF TEMPLATE-DIRECTED RECOMBINANT HIV-1 GAG PARTICLES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The stoichiometry of Gag protein in HIV-1 | Semantic Scholar [semanticscholar.org]

- 9. Cone-shaped HIV-1 capsids are transported through intact nuclear pores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HIV-1 capsid shape, orientation, and entropic elasticity regulate translocation into the nuclear pore complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Capsid of HIV-1 behaves like cell’s cargo receptor to enter the nucleus | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

- 15. CPSF6 Defines a Conserved Capsid Interface that Modulates HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Restriction of HIV-1 and retroviruses by TRIM5 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. pnas.org [pnas.org]

- 19. journals.asm.org [journals.asm.org]

- 20. garcialab.berkeley.edu [garcialab.berkeley.edu]

- 21. Structure and Dynamics of Full Length HIV-1 Capsid Protein in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nmr-bio.com [nmr-bio.com]

- 23. journals.asm.org [journals.asm.org]

- 24. The stoichiometry of Gag protein in HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Capsid-CPSF6 Interaction Is Dispensable for HIV-1 Replication in Primary Cells but Is Selected during Virus Passage In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Large-Scale Functional Purification of Recombinant HIV-1 Capsid | PLOS One [journals.plos.org]

- 27. Tubular Crystals and Helical Arrays: Structural Determination of HIV-1 Capsid Assemblies Using Iterative Helical Real-Space Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 28. X-ray Structures of the Hexameric Building Block of the HIV Capsid - PMC [pmc.ncbi.nlm.nih.gov]

- 29. journals.asm.org [journals.asm.org]

- 30. X-Ray Structures of Native HIV-1 Capsid Protein Reveal Conformational Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Structure of a monomeric mutant of the HIV-1 capsid protein - PMC [pmc.ncbi.nlm.nih.gov]

Lenacapavir's Bridge: An In-depth Technical Guide to its Binding Site on the HIV-1 Capsid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of Lenacapavir (B1654289) (LEN), a first-in-class HIV-1 capsid inhibitor, on the viral capsid. We will delve into the molecular interactions, quantitative binding data, the impact of resistance mutations, and the experimental methodologies used to elucidate these critical details.

The Lenacapavir Binding Site: A Novel Antiviral Target

Lenacapavir represents a paradigm shift in antiretroviral therapy by targeting the HIV-1 capsid protein (CA), a crucial component involved in multiple stages of the viral lifecycle.[1][2] Unlike traditional antiretrovirals that target viral enzymes, lenacapavir disrupts the function of the capsid, a protein shell that encases the viral genome.[2][3]

The binding site of lenacapavir is located at a strategic interface between two adjacent capsid protein subunits within the CA hexamer, the building block of the conical capsid.[4][5] This "FG-binding pocket" is a hydrophobic pocket formed by the N-terminal domain (NTD) of one CA monomer and the C-terminal domain (CTD) of a neighboring monomer.[6][7] By binding to this site, lenacapavir stabilizes the capsid lattice, leading to premature capsid disassembly and preventing the viral genetic material from reaching the nucleus of the host cell.[6][8] This unique mechanism of action allows lenacapavir to interfere with multiple steps of the HIV-1 life cycle, including nuclear transport, virus assembly and release, and proper capsid core formation.[3][4]

Quantitative Analysis of Lenacapavir Binding and Potency

The interaction of lenacapavir with the HIV-1 capsid has been extensively characterized using various biophysical and virological assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of Lenacapavir (EC50)

| Cell Type/Virus Strain | EC50 (Concentration) | Reference(s) |

| HIV-1 infected MT-4 cells | 105 pM | [1][3][4] |

| Primary human CD4+ T cells | 32 pM | [1][4][5] |

| Macrophages | 56 pM | [1][4][5] |

| HIV-1 Clinical Isolates (Subtypes A, A1, AE, AG, B, BF, C, D, G, H) | 0.15 - 0.36 nM (mean 0.24 nM) | [1][4] |

| HIV-2 Isolates | 885 pM | [1][4][5] |

Table 2: Lenacapavir Binding Kinetics to HIV-1 CA Hexamers (Surface Plasmon Resonance)

| Parameter | Wild-Type CA | CA with Q67H Mutation | CA with N74D Mutation | Reference(s) |

| KD (Equilibrium Dissociation Constant) | ~200 pM (for hexamers), ~2 nM (for monomers) | 5-fold reduction in affinity | 20-fold reduction in affinity | [2][8] |

| kon (Association Rate Constant) | 6.5 x 10^4 M⁻¹s⁻¹ | Similar to Wild-Type | ~2-fold decrease | [8][9] |

| koff (Dissociation Rate Constant) | 1.4 x 10^-5 s⁻¹ | ~5-fold increase | ~10-fold increase | [8][9] |

Table 3: Impact of Resistance-Associated Mutations (RAMs) on Lenacapavir Susceptibility

| Mutation | Fold Change in EC50 | Reference(s) |

| Q67H | 4.6 - 6 | [8][10] |

| N74D | >1000 | [8] |

| Q67H/N74D | >1000 | [8] |

| M66I | >2000 - >3200 | [7][10] |

| L56V | 72 | [11] |

| N57H | 4890 | [11] |

| N73D (in HIV-2) | 30 | [12] |

Experimental Protocols

The characterization of the lenacapavir binding site and its interactions has been made possible through a combination of advanced experimental techniques. Below are outlines of the key methodologies.

Structural Biology Techniques

X-Ray Crystallography:

-

Objective: To determine the high-resolution three-dimensional structure of lenacapavir in complex with the HIV-1 CA hexamer.

-

Methodology:

-

Protein Expression and Purification: The HIV-1 capsid protein is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

-

Hexamer Stabilization: Disulfide bonds are often introduced to stabilize the CA hexamers for crystallization.

-

Crystallization: The purified CA hexamers are co-crystallized with lenacapavir.

-

Data Collection and Structure Determination: The crystals are exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build the atomic model of the complex.[13] A DCM solvate form of the methanesulfonic acid salt of lenacapavir has been used to obtain single crystals for X-ray diffraction.[14]

-

Cryo-Electron Microscopy (Cryo-EM):

-

Objective: To visualize the structure of the HIV-1 capsid lattice in the presence of lenacapavir.

-

Methodology:

-

Sample Preparation: Purified HIV-1 CA is assembled into capsid-like particles (CLPs) in the presence of inositol (B14025) hexakisphosphate (IP6) and lenacapavir.[15]

-

Vitrification: The sample is rapidly frozen in liquid ethane (B1197151) to preserve its native structure.

-

Data Acquisition: The frozen sample is imaged using a transmission electron microscope.

-